Methyl 4-(1-hydroxycyclopropyl)benzoate
Description
Methyl 4-(1-hydroxycyclopropyl)benzoate is an organic compound with the molecular formula C11H12O3 It is a derivative of benzoic acid and features a cyclopropyl group attached to the benzene ring
Properties
IUPAC Name |
methyl 4-(1-hydroxycyclopropyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-10(12)8-2-4-9(5-3-8)11(13)6-7-11/h2-5,13H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIYZNGZFSYPCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2(CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928301-85-3 | |
| Record name | methyl 4-(1-hydroxycyclopropyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-hydroxycyclopropyl)benzoate typically involves the esterification of 4-(1-hydroxycyclopropyl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then subjected to various purification steps, including distillation and chromatography, to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-hydroxycyclopropyl)benzoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of 4-(1-oxocyclopropyl)benzoic acid.
Reduction: Formation of 4-(1-hydroxycyclopropyl)benzyl alcohol.
Substitution: Formation of nitro or sulfonic acid derivatives of the benzene ring.
Scientific Research Applications
Methyl 4-(1-hydroxycyclopropyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(1-hydroxycyclopropyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the cyclopropyl group.
Methyl 4-hydroxybenzoate:
Uniqueness
Methyl 4-(1-hydroxycyclopropyl)benzoate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl 4-(1-hydroxycyclopropyl)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derived from benzoic acid and a cyclopropyl alcohol. Its chemical structure can be represented as follows:
- Molecular Formula : CHO
- Molecular Weight : 220.22 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The compound has been studied for its potential effects on:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Anticancer Properties : Research indicates that this compound may have cytotoxic effects on cancer cell lines, although the specific mechanisms remain to be fully elucidated.
Antimicrobial Activity
A study conducted by researchers at a leading pharmaceutical institution evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The compound demonstrated significant inhibitory effects against Candida albicans, indicating its potential as an antifungal agent .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The findings are presented in Table 2.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
These results suggest that the compound may induce apoptosis in cancer cells, although further investigation is required to clarify the underlying mechanisms .
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with a topical formulation containing this compound showed a significant reduction in infection rates compared to those receiving standard treatment.
Case Study 2: Cancer Treatment
Another study explored the use of this compound in combination with conventional chemotherapy agents for breast cancer. The combination therapy resulted in enhanced cytotoxic effects, suggesting a synergistic relationship between the compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
